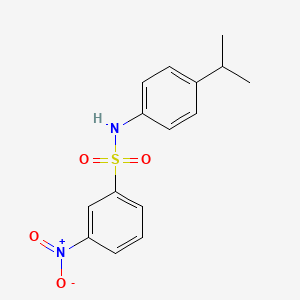
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide, also known as INS542, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has shown promise as a tool for investigating various biological processes.
科学的研究の応用
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective blocker of the T-type calcium channel, which plays a crucial role in regulating neuronal excitability. By blocking this channel, N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide can be used to investigate the role of T-type calcium channels in various neurological disorders such as epilepsy, neuropathic pain, and Parkinson's disease.
作用機序
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide acts by binding to the pore-forming subunit of the T-type calcium channel, thereby blocking the influx of calcium ions into the cell. This leads to a decrease in neuronal excitability and neurotransmitter release. The selectivity of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide for T-type calcium channels over other types of calcium channels makes it a valuable tool for investigating the specific role of T-type channels in various biological processes.
Biochemical and Physiological Effects
In addition to its effects on neuronal excitability, N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its selectivity for T-type calcium channels. This allows researchers to investigate the specific role of these channels in various biological processes. However, one limitation is that N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide may have off-target effects on other ion channels or receptors. Therefore, it is important to use appropriate controls and to verify the specificity of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide using electrophysiological techniques.
将来の方向性
There are several future directions for research on N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide. One area of interest is the potential therapeutic applications of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide in neurological disorders such as epilepsy and neuropathic pain. Another area of interest is the development of more selective and potent inhibitors of T-type calcium channels. Additionally, further research is needed to investigate the off-target effects of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide and to develop appropriate controls for its use in lab experiments.
Conclusion
In conclusion, N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative that has shown promise as a tool for investigating various biological processes, particularly in the field of neuroscience. Its selectivity for T-type calcium channels makes it a valuable tool for investigating the specific role of these channels in various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide involves the reaction of 4-isopropylaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide as a yellow crystalline solid with a melting point of 174-175°C. The purity of the compound can be verified using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
3-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11(2)12-6-8-13(9-7-12)16-22(20,21)15-5-3-4-14(10-15)17(18)19/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSFDBINOBHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

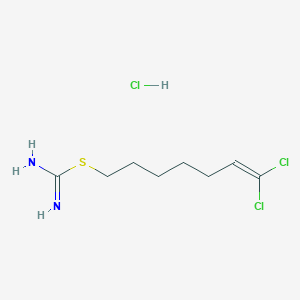
![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
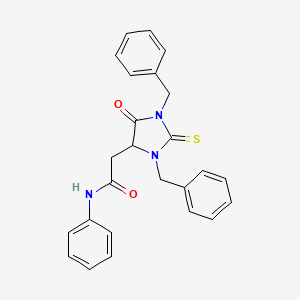
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
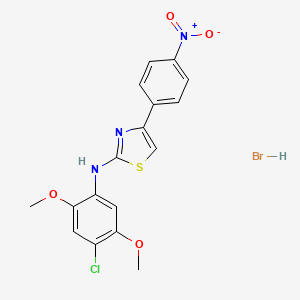
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)
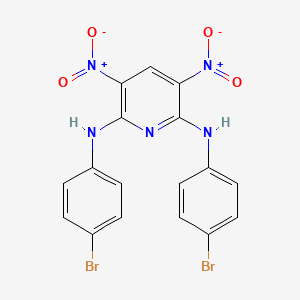
![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)
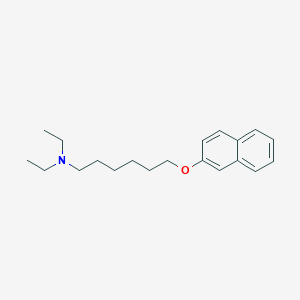
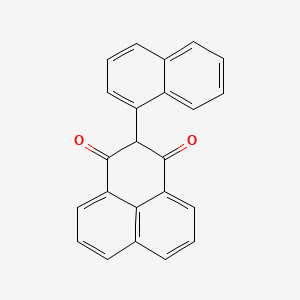
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)